molecular formula C10H12FNO2 B13375091 N-(2-fluorobenzyl)-beta-alanine

N-(2-fluorobenzyl)-beta-alanine

Cat. No.: B13375091
M. Wt: 197.21 g/mol
InChI Key: BCGASGNRAQZWAV-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-beta-alanine is an organic compound that features a fluorobenzyl group attached to the beta position of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-beta-alanine typically involves the reaction of 2-fluorobenzylamine with beta-alanine under specific conditions. One common method is the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorobenzyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The fluorobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.

Major Products:

    Oxidation: 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

    Reduction: 2-fluorobenzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorobenzyl)-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-beta-alanine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound may modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-beta-alanine
  • N-(2-bromobenzyl)-beta-alanine
  • N-(2-methylbenzyl)-beta-alanine

Comparison: N-(2-fluorobenzyl)-beta-alanine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12FNO2/c11-9-4-2-1-3-8(9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14)

InChI Key

BCGASGNRAQZWAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCC(=O)O)F

Origin of Product

United States

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